2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride
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Overview
Description
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride typically involves the reaction of trifluoroacetyl chloride with appropriate precursors under controlled conditions. One common method includes the catalytic chlorination of trifluoroacetaldehyde, followed by subsequent reactions to introduce the trifluoroacetyl and ethanimidoyl groups . The reaction conditions often require anhydrous environments and the use of inert solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production process is designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions may yield simpler fluorinated compounds.
Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines and alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid derivatives, fluorinated amines, and other substituted ethanimidoyl compounds .
Scientific Research Applications
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoroacetylated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride exerts its effects involves the interaction of its reactive groups with target molecules. The trifluoroacetyl group can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function and activity . The molecular targets and pathways involved include enzyme active sites and signaling pathways that are sensitive to trifluoroacetylation.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and use in organic synthesis.
2,2,2-Trifluoroethyl trifluoroacetate: Used in the preparation of trifluoroacetylated compounds.
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: Utilized in the synthesis of oligo-fructopyranosides.
Uniqueness
2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride is unique due to its dual functional groups, which provide a combination of reactivity and stability not commonly found in other trifluoromethylated compounds. This makes it particularly valuable in applications requiring precise chemical modifications and high-performance materials.
Properties
CAS No. |
82817-12-7 |
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Molecular Formula |
C4ClF6NO2 |
Molecular Weight |
243.49 g/mol |
IUPAC Name |
[(1-chloro-2,2,2-trifluoroethylidene)amino] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C4ClF6NO2/c5-1(3(6,7)8)12-14-2(13)4(9,10)11 |
InChI Key |
MVNDPQGOHNIFEF-UHFFFAOYSA-N |
Canonical SMILES |
C(=NOC(=O)C(F)(F)F)(C(F)(F)F)Cl |
Origin of Product |
United States |
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